molecular formula C29H30N4O3 B2484082 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-75-6

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2484082
CAS No.: 892282-75-6
M. Wt: 482.584
InChI Key: LGNRZXSHAYVCQO-UHFFFAOYSA-N
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Description

7-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a piperazine-1-carbonyl linker substituted with a 2,3-dimethylphenyl group and a phenethyl side chain at the quinazoline-3-position. Quinazoline-diones are recognized for their diverse pharmacological activities, including kinase inhibition and anticancer properties, attributed to their ability to interact with enzyme active sites or receptor domains . Its synthesis likely involves coupling a functionalized quinazoline-dione core with a substituted piperazine intermediate, as seen in related compounds .

Properties

CAS No.

892282-75-6

Molecular Formula

C29H30N4O3

Molecular Weight

482.584

IUPAC Name

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-26(21(20)2)31-15-17-32(18-16-31)27(34)23-11-12-24-25(19-23)30-29(36)33(28(24)35)14-13-22-8-4-3-5-9-22/h3-12,19H,13-18H2,1-2H3,(H,30,36)

InChI Key

LGNRZXSHAYVCQO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

Basic Information

  • IUPAC Name : 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • Molecular Formula : C25H28N4O2
  • Molecular Weight : 428.52 g/mol

Structural Characteristics

The compound features a quinazoline core, which is often associated with various pharmacological activities. The presence of a piperazine moiety and dimethylphenyl substituents enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation. They may also induce apoptosis in cancer cells by activating pro-apoptotic pathways.

Case Study: In Vitro Activity

A study evaluated the cytotoxic effects of related quinazoline compounds on various cancer cell lines. The results indicated that:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 μM against different cancer cell lines, indicating significant potency.
CompoundCell LineIC50 (μM)
Compound AHeLa (cervical)2.5
Compound BMCF-7 (breast)1.0
Compound CA549 (lung)3.0

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism

The neuroprotective effects are hypothesized to be mediated through:

  • Reduction of Oxidative Stress : By scavenging free radicals.
  • Inhibition of Neuroinflammation : By modulating inflammatory pathways.

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that the compound could be explored for therapeutic use in infectious diseases.

Research Findings

A comparative study showed that related compounds had varying degrees of antibacterial efficacy:

CompoundPathogenZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20

Comparison with Similar Compounds

5-Fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (PARP Inhibitor)

  • Structure : Shares the quinazoline-dione core but substitutes the 3-position with a fluorinated benzyl group and the piperazine with a pyrimidinyl moiety.
  • Activity : Functions as a PARP inhibitor (antineoplastic agent) due to the pyrimidine group enhancing DNA repair pathway interference .
  • Synthesis : Achieved via a four-step process with a 55.6% total yield, highlighting efficient coupling of fluorinated intermediates .

7-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-6-methyl-3-(propan-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one (Z253-0265)

  • Structure: Replaces the quinazoline-dione core with a thieno-pyrimidinone but retains the piperazine-1-carbonyl linker.
  • Key Difference: The thieno-pyrimidinone core may reduce metabolic stability compared to quinazoline-diones, affecting bioavailability .

Piperazine-Linked Heterocycles with Different Cores

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

  • Structure: Features a pyrimidine-dione core and a dimethylphenoxy-piperidine substituent.
  • Activity : Demonstrates antimycobacterial properties, suggesting the dimethylphenyl group enhances lipophilicity and target binding .

Pyridazinones with (2-Fluorophenyl)piperazine

  • Structure: Pyridazinone core with fluorophenylpiperazine substituents (e.g., T1–T12 derivatives).
  • Activity: Benzaldehyde-derived hydrazones (T1–T7) show enhanced antimicrobial activity compared to non-substituted analogs, indicating the importance of aromatic substituents .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Molecular Weight Key Activity/Feature Reference
Target Compound Quinazoline-dione 2,3-Dimethylphenyl 424.56 (analog) N/A (structural analog)
5-Fluoro-1-(...pyrimidin-2-yl...)quinazoline-dione Quinazoline-dione Pyrimidin-2-yl 498.57 PARP inhibition (antineoplastic)
Z253-0295 (Thieno-pyrimidinone) Thieno-pyrimidinone 2,3-Dimethylphenyl 424.56 N/A (structural analog)
T1–T12 Derivatives Pyridazinone 2-Fluorophenyl ~350–450 Antimicrobial

Q & A

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) and cell-based assays (e.g., cAMP modulation in neuronal cells). For receptor profiling, radioligand binding studies (e.g., 5-HT1A/2A receptors) are recommended, leveraging the piperazine scaffold’s known interactions .

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